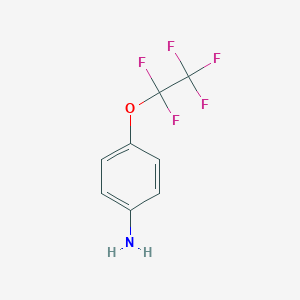
4-(Pentafluoroethoxy)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(Pentafluoroethoxy)aniline often involves complex chemical reactions. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, is achieved from 4-trifluoromethoxy aniline using bromine and hydrogen peroxide as brominating agents (Ding Zhi-yuan, 2011). Another related synthesis involves the direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, followed by a palladium-catalyzed coupling process (Jianqing Li et al., 2012).
Molecular Structure Analysis
The molecular structure of aniline derivatives, including those similar to 4-(Pentafluoroethoxy)aniline, is characterized by specific functional groups attached to the aniline ring. These groups can significantly influence the compound’s reactivity and physical properties. For instance, coordination of anilines to pentaammineosmium(II) leads to various regioselective, chemospecific, and stereospecific reactions, highlighting the impact of molecular structure on chemical behavior (S. Kolis et al., 1996).
Chemical Reactions and Properties
Aniline derivatives participate in a wide range of chemical reactions. For example, the electrochemical synthesis of polymers based on aniline derivatives demonstrates the versatility of these compounds in forming complex structures with diverse applications (Leyla Shahhosseini et al., 2016). The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol also exemplifies the complex chemical reactions involving aniline derivatives (Wen Zi-qiang, 2007).
Physical Properties Analysis
The physical properties of aniline derivatives can be significantly influenced by their molecular structure. For example, liquid crystals of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups exhibit unique properties like stable smectic B and A phases (S. Miyajima et al., 1995).
Chemical Properties Analysis
The chemical properties of aniline derivatives are diverse and highly dependent on the substituents on the aniline ring. For instance, the eco-friendly synthesis of 4-(Phenylamino)pent-3-en-2-one using ZnCl2/Natural Phosphate demonstrates the potential for green chemistry applications in synthesizing aniline derivatives (L. Laasri et al., 2021).
Wissenschaftliche Forschungsanwendungen
Polymers based on derivatives of aniline, including 4-(Pentafluoroethoxy)aniline, have been shown to improve energy conversion efficiency in dye-sensitized solar cells. This is particularly true for polymers based on (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline), which offer a significant improvement compared to platinum counter electrodes (Shahhosseini et al., 2016).
Polyaniline (PANi) is recognized for its numerous intrinsic redox states, making it a promising candidate for electroactive materials. This is due to its environmental stability, processability, and redox properties (Kang et al., 1998).
Aniline derivatives exhibit unique properties when integrated into matrices like PVA (polyvinyl alcohol). For instance, 4-(phenyldiazenyl)aniline in PVA shows high polarizing efficiency and anisotropic thermal and electrical conductivity (Shahab et al., 2017).
Dendrimers based on 4-(n-octyloxy)aniline derivatives demonstrate potential for creating novel organic materials with mesogenic properties, indicating their suitability for advanced material applications (Morar et al., 2018).
In medical applications, aniline derivatives are used in sensor technology, such as in nonenzymatic glucose sensors. Poly(aniline) is used as an active sensing element due to its pH-dependent properties influenced by reactive substituents (Shoji & Freund, 2001).
Liquid crystal materials derived from aniline derivatives, including 4-trifluoromethyl and 4-trifluoromethoxy aniline, show stable smectic phases and are used in advanced display technologies (Miyajima et al., 1995).
In the field of pharmacology and toxicology, fluorinated anilines, such as 4-fluorinated anilines, are studied for their potential bioactivation to reactive benzoquinoneimines, which is important for understanding drug interactions and toxicity (Rietjens & Vervoort, 1991).
Zukünftige Richtungen
The future directions for “4-(Pentafluoroethoxy)aniline” could involve its use in the synthesis of new compounds and materials. For instance, a study on fluorinated neonicotinoids (which includes compounds similar to “4-(Pentafluoroethoxy)aniline”) suggests potential applications as control agents for insects transmitting tropical diseases . Furthermore, research on polyaniline, a related compound, indicates potential applications in sensors, drug delivery, anti-corrosion materials, and more .
Eigenschaften
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDODMMABKXPUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490110 | |
| Record name | 4-(Pentafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluoroethoxy)aniline | |
CAS RN |
717-85-1 | |
| Record name | 4-(Pentafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



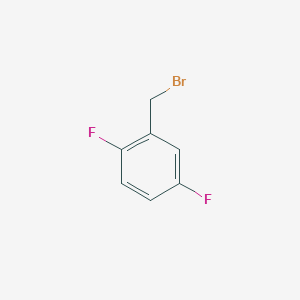




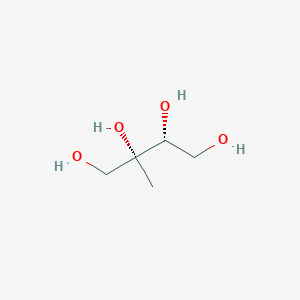
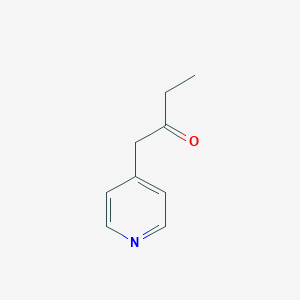

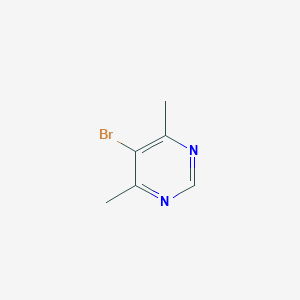
![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)


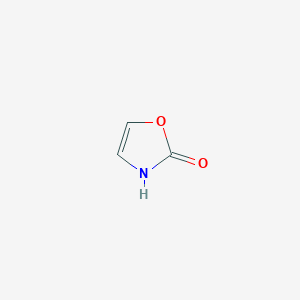
![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)